molecular formula C28H40O9 B15130306 (5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl) 2-methylpropanoate

(5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl) 2-methylpropanoate

Cat. No.: B15130306
M. Wt: 520.6 g/mol
InChI Key: HGPSPRNFABBWFI-UHFFFAOYSA-N
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Description

(5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-10-yl) 2-methylpropanoate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-10-yl) 2-methylpropanoate can be achieved through a multi-step process involving the following key steps:

    Formation of the spiro linkage: This can be accomplished through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the spiro compound.

    Introduction of acetoxy groups: Acetylation reactions using acetic anhydride and a catalyst such as pyridine can introduce acetoxy groups at specific positions on the molecule.

    Oxidation and reduction reactions: These reactions can be used to introduce oxo groups and adjust the oxidation state of the molecule as needed.

    Esterification: The final step involves esterification to introduce the methylpropanoate group, typically using a carboxylic acid derivative and an alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-10-yl) 2-methylpropanoate can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-10-yl) 2-methylpropanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may have potential applications as a pharmaceutical agent. Its diverse functional groups could interact with various biological targets, leading to potential therapeutic effects. Research into its biological activity and mechanism of action would be necessary to fully understand its potential.

Industry

In industry, (5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-10-yl) 2-methylpropanoate could be used in the production of specialty chemicals, polymers, or other advanced materials. Its unique properties may impart desirable characteristics to these products.

Mechanism of Action

The mechanism of action of (5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-10-yl) 2-methylpropanoate would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    DNA/RNA interaction: The compound could bind to nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.5]octane derivatives: These compounds share the spiro linkage and may have similar chemical reactivity.

    Chromene derivatives: Compounds with a chromene core structure may exhibit similar biological activity.

    Acetoxy-substituted compounds: Molecules with acetoxy groups may undergo similar chemical reactions.

Uniqueness

(5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-10-yl) 2-methylpropanoate is unique due to its specific combination of functional groups and spiro linkage. This unique structure may impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H40O9

Molecular Weight

520.6 g/mol

IUPAC Name

(5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl) 2-methylpropanoate

InChI

InChI=1S/C28H40O9/c1-15(2)24(32)36-19-10-9-16(3)26(7)21(19)25(6)11-12-28(13-20(31)33-14-28)37-27(25,8)23(35-18(5)30)22(26)34-17(4)29/h9,15,19,21-23H,10-14H2,1-8H3

InChI Key

HGPSPRNFABBWFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C(C)C

Origin of Product

United States

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